![molecular formula C25H24ClN3O4S2 B2916240 N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1795412-50-8](/img/structure/B2916240.png)
N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H24ClN3O4S2 and its molecular weight is 530.05. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is part of a broader class of compounds that have shown potent anticancer activity. Specifically, thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor efficacy. These compounds, including those similar in structure to the chemical , displayed significant growth inhibition in various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), showcasing their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Another area of research application for this compound and its related compounds is in the development of new antimicrobial agents. Studies have focused on synthesizing novel heterocyclic compounds possessing various functional groups, including the thieno[3,2-d]pyrimidine moiety, to explore their antibacterial and antifungal properties. Some of these newly synthesized compounds have demonstrated effective antimicrobial activities, suggesting their potential use in combating microbial infections (Nunna et al., 2014).
Central Nervous System (CNS) Depressant Activity
Further research into compounds structurally related to this compound has involved the evaluation of their effects on the central nervous system. Specifically, studies have synthesized and tested 2-chloromethyl-3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and their derivatives for CNS depressant activity. The findings from these studies have highlighted the sedative properties of some of these compounds, indicating their potential application in the development of novel CNS depressant drugs (Manjunath et al., 1997).
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S2/c1-15-4-6-18(17(26)12-15)27-22(30)14-35-25-28-19-9-11-34-23(19)24(31)29(25)10-8-16-5-7-20(32-2)21(13-16)33-3/h4-7,9,11-13H,8,10,14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKDXKASMFMGGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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